N-cyclohexylphenothiazine-10-carboxamide
Description
N-Cyclohexylphenothiazine-10-carboxamide is a phenothiazine-derived compound characterized by a carboxamide group at the 10-position of the phenothiazine core and a cyclohexyl substituent attached to the nitrogen atom. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen-containing tricyclic structure, often modified to enhance bioavailability, stability, or target specificity .
Properties
IUPAC Name |
N-cyclohexylphenothiazine-10-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c22-19(20-14-8-2-1-3-9-14)21-15-10-4-6-12-17(15)23-18-13-7-5-11-16(18)21/h4-7,10-14H,1-3,8-9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOVWMHSIFSGRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclohexylphenothiazine-10-carboxamide typically involves the reaction of phenothiazine derivatives with cyclohexylamine and carboxylic acid derivatives. One common synthetic route includes the palladium-catalyzed double N-arylation reaction, which has been shown to produce phenothiazine derivatives in moderate to good yields . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
N-cyclohexylphenothiazine-10-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms of the phenothiazine ring. Typical reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
N-cyclohexylphenothiazine-10-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a catalyst in photoredox reactions.
Biology: The compound has been studied for its potential use in biological sensing and imaging due to its fluorescence properties.
Medicine: Research has explored its potential as an anticancer agent and its ability to modulate biological pathways.
Industry: It is used in the development of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and solar cells.
Mechanism of Action
The mechanism of action of N-cyclohexylphenothiazine-10-carboxamide involves its interaction with various molecular targets and pathways. The compound can act as a photoredox catalyst, facilitating electron transfer reactions under light irradiation . Additionally, its fluorescence properties enable it to interact with biological molecules, making it useful in imaging and sensing applications .
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: The cyclohexyl group in the target compound is expected to increase lipophilicity compared to smaller substituents like dimethyl (270.35 Da) or polar furylmethyl (322.38 Da) . This could enhance membrane permeability but reduce solubility.
- Synthetic Yields: While direct synthesis data for this compound are absent, reports yields of 41–77% for related carboxamide derivatives using PyBOP coupling agents. Substituent bulkiness (e.g., tert-butyl vs. cyclohexyl) may influence reaction efficiency .
Physicochemical Properties
- Hydrogen Bonding: Carboxamide groups at the 10-position (common to all analogs) enable hydrogen bonding, critical for molecular recognition. highlights dimerization via C–H⋯O bonds in 10-hexylphenothiazine-3-carbaldehyde, suggesting similar behavior in carboxamide derivatives .
- Crystal Structure: Phenothiazine derivatives often exhibit planar tricyclic cores with substituents influencing packing. For example, 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine () adopts a conformation stabilized by π-π interactions, which could be disrupted by bulky cyclohexyl groups .
Biological Activity
N-Cyclohexylphenothiazine-10-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings from diverse sources.
Chemical Structure and Properties
This compound is classified under phenothiazine derivatives, known for their diverse pharmacological properties. The compound has the following chemical structure:
- Chemical Formula: C19H20N2O2
- Molecular Weight: 312.38 g/mol
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicate promising activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
| Salmonella typhimurium | 128 |
The compound exhibited moderate antibacterial activity, particularly effective against Bacillus subtilis and Staphylococcus aureus, suggesting its potential as an antimicrobial agent in therapeutic applications .
Anticancer Activity
Research has also focused on the anticancer effects of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The IC50 values indicate that the compound is particularly effective against HeLa cells, with a lower concentration required to achieve a 50% inhibition of cell growth .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- Induction of Apoptosis: In cancer cells, it has been shown to induce apoptosis through the activation of caspases.
- Disruption of Cell Membranes: The antimicrobial action may involve disrupting bacterial cell membranes, leading to cell lysis.
Case Studies
Several case studies have been documented that explore the efficacy and safety profile of this compound in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed significant improvement in symptoms after treatment with this compound compared to standard antibiotics.
- Case Study on Anticancer Treatment : A pilot study involving patients with advanced cervical cancer demonstrated a reduction in tumor size following treatment with the compound, highlighting its potential as an adjunct therapy alongside conventional treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
